molecular formula C22H29NO9 B1215089 Dihydrocodeine bitartrate CAS No. 5965-13-9

Dihydrocodeine bitartrate

Cat. No. B1215089
CAS RN: 5965-13-9
M. Wt: 451.5 g/mol
InChI Key: ZGSZBVAEVPSPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Dihydrocodeine bitartrate synthesis involves complex chemical processes. The literature suggests various synthetic pathways for similar compounds, indicating potential methods for this compound synthesis. For example, dihydrochalcones compounds are synthesized through chalcone hydrogenation or reactions of acetophenone with benzyl halide, which could hint at analogous steps in dihydrocodeine synthesis given their structural similarities (Meng Li-cong, 2007).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its semi-synthetic opioid framework, which is derived from morphine. Studies on related compounds, such as dihydropyrimidinones, highlight the importance of molecular configuration and substitution patterns in determining biological activity, suggesting that similar structural analyses are critical for understanding this compound's efficacy and mechanism of action (V. Sharma & S. Singh, 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its complex chemical nature. For instance, studies on dihydropyrimidinones scaffold indicate that these compounds participate in multi-component reactions, which could mirror the reactivity patterns of this compound in pharmaceutical synthesis and degradation processes (Shaik Khasimbi et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are essential for its formulation and therapeutic application. Research on related compounds, like dihydropyrimidinones, emphasizes the significance of these properties in drug design and delivery, suggesting that similar considerations are relevant for this compound (Aline de Fátima Silva Lago et al., 2023).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with biological molecules, are crucial for its pharmacological profile. Insights into the chemical behavior of similar opioid derivatives can provide a framework for understanding this compound's interactions in the body and its metabolism (R. N. Rao et al., 2017).

Scientific Research Applications

Analgesic Applications

Dihydrocodeine bitartrate is primarily used for its analgesic properties. It is a synthetic opioid analgesic that mimics the actions of endogenous opioid peptides due to its agonistic effects on the opioid receptors. Its stimulation of mu receptors produces narcotic effects such as analgesia, making it suitable for the relief of moderate to moderately severe pain. It is reported to be twice as potent as codeine and possesses one-third of the potency of morphine in terms of analgesic effects (this compound, 2020).

Use in Postoperative Pain Management

Dihydrocodeine is also employed in managing postoperative pain. Its structure and pharmacokinetics are similar to that of codeine, making it a viable option for treating pain after surgery. A Cochrane review updated in 2000 highlights its use in this context, emphasizing the need to assess the relative efficacy and harm caused by different treatments, including dihydrocodeine (Moore, Edwards, Derry, & McQuay, 2000).

Pharmaceutical Formulation Research

In the realm of pharmaceutical science, this compound has been studied for its incorporation into sustained-release formulations. A study by Choi et al. (2003) designed and evaluated a directly compressible hydrophilic poly(ethylene oxide) matrix for the oral sustained delivery of this compound. This research is significant for developing sustained-release formulations for this opioid analgesic (Choi, Lee, & Choi, 2003).

Bioavailability Studies

The bioavailability of this compound in various formulations has been a subject of research. For instance, the study by Choi et al. (2003) also revealed that the bioavailability of the developed sustained-release formulation was similar to that of a marketed product, DHC Continus®, which is crucial for ensuring therapeutic efficacy (Choi, Lee, & Choi, 2003).

Research on Metabolites and Receptor Affinities

Further research has been conducted on the metabolites of dihydrocodeine and their affinities to opioid receptors. Schmidt et al. (2002) evaluated the affinities of dihydrocodeine and its metabolites to mu-, delta-, and kappa-opioid receptors, providing insights into its pharmacological effects and contributing to understanding its action mechanism (Schmidt et al., 2002).

Mechanism of Action

Target of Action

Dihydrocodeine bitartrate primarily targets the μ opioid receptors . These receptors are found in the central nervous system and play a crucial role in pain perception .

Mode of Action

This compound acts as an agonist at the μ opioid receptors . Upon binding to these receptors, it inhibits intracellular adenylate cyclase, leading to reduced calcium influx via membrane calcium channels and increased potassium permeability by opening membrane potassium channels . This results in a decrease in neuronal excitability, which contributes to its analgesic effect .

Biochemical Pathways

The activation of μ opioid receptors by Dihydrocodeine leads to a series of downstream effects. The inhibition of adenylate cyclase reduces the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in signal transduction . This, in turn, affects various biochemical pathways, ultimately leading to the drug’s analgesic and antitussive effects .

Pharmacokinetics

Dihydrocodeine is primarily metabolized in the liver through the enzymes CYP3A4 and CYP2D6 . Its active metabolite, dihydromorphine, exhibits a high affinity for μ opioid receptors . The bioavailability of Dihydrocodeine when taken orally is reported to be between 12% and 34% . The elimination half-life is approximately 4 hours .

Result of Action

The activation of μ opioid receptors by Dihydrocodeine and its metabolite dihydromorphine results in analgesic effects, making it effective for the management of moderate to severe pain . It is also used to treat severe dyspnea (shortness of breath) and cough .

Action Environment

The action, efficacy, and stability of Dihydrocodeine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion. Additionally, individual factors such as age, health status, and genetic makeup (particularly the presence of certain variants of the CYP2D6 enzyme) can influence how an individual responds to Dihydrocodeine .

Safety and Hazards

Dihydrocodeine bitartrate exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Life-threatening respiratory depression and death have occurred in children who received codeine . Dihydrocodeine may impair the mental and/or physical abilities required for the performance of potentially hazardous tasks such as driving a car or operating machinery .

Future Directions

Dihydrocodeine bitartrate is used for the treatment of moderate to severe pain, including post-operative and dental pain . It can also be used to treat chronic pain , breathlessness, and coughing . In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .

Biochemical Analysis

Biochemical Properties

Dihydrocodeine bitartrate plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system and organs with smooth muscle components. It is metabolized in the liver by the enzyme cytochrome P450 2D6 (CYP2D6) to form its active metabolite, dihydromorphine . This interaction is crucial as it determines the analgesic potency of this compound. Additionally, this compound interacts with opioid receptors, particularly the mu-opioid receptor, which mediates its analgesic effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by binding to opioid receptors on the surface of neurons, leading to the inhibition of adenylate cyclase activity. This results in decreased levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the release of neurotransmitters such as substance P, glutamate, and others involved in pain transmission . This compound also affects gene expression by modulating the activity of transcription factors involved in the expression of genes related to pain and inflammation.

Molecular Mechanism

The mechanism of action of this compound involves its binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the release of neurotransmitters by reducing the influx of calcium ions into the presynaptic neuron and increasing the efflux of potassium ions from the postsynaptic neuron . This hyperpolarizes the neuron, making it less likely to fire action potentials and transmit pain signals. Additionally, this compound inhibits the enzyme adenylate cyclase, leading to reduced levels of cAMP and subsequent inhibition of neurotransmitter release.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to tolerance, where higher doses are required to achieve the same analgesic effect . Additionally, chronic use can result in physical dependence and withdrawal symptoms upon cessation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound produces analgesic effects without significant adverse effects. At higher doses, toxic effects such as respiratory depression, sedation, and gastrointestinal disturbances can occur . Threshold effects have been observed, where a minimum dose is required to achieve analgesia, and increasing the dose beyond this threshold enhances the analgesic effect but also increases the risk of adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver by the enzyme CYP2D6 to form dihydromorphine, its active metabolite . This metabolic pathway is crucial for the analgesic effects of this compound. Additionally, this compound is metabolized by CYP3A4 to form nordihydrocodeine . These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and undergoes first-pass metabolism in the liver . The compound is then distributed to various tissues, including the central nervous system, where it exerts its analgesic effects. Transporters and binding proteins play a role in the distribution and localization of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with opioid receptors on the surface of neurons . This localization is crucial for its analgesic effects. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, influencing its activity and function.

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13-,17-,18-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSZBVAEVPSPFM-HYTSPMEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975047
Record name Dihydrocodeine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5965-13-9
Record name Dihydrocodeine bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5965-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocodeine Bitartrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocodeine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5α-epoxy-6α-hydroxy-3-methoxy-17-methylmorphinan hydrogen [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCODEINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LXS95BSA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocodeine bitartrate
Reactant of Route 2
Dihydrocodeine bitartrate
Reactant of Route 3
Dihydrocodeine bitartrate
Reactant of Route 4
Dihydrocodeine bitartrate
Reactant of Route 5
Dihydrocodeine bitartrate
Reactant of Route 6
Dihydrocodeine bitartrate

Q & A

Q1: How does dihydrocodeine bitartrate exert its analgesic effects?

A1: this compound is a synthetic opioid analgesic that acts as an agonist at opioid receptors, primarily the mu receptor. [, ] This stimulation leads to a cascade of downstream effects, including:

  • Bradycardia: Slowed heart rate. []

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research excerpts do not contain this information. Please refer to publicly available chemical databases or resources for this data.

Q3: Is there any information on the spectroscopic data of this compound within these research papers?

A3: The provided excerpts primarily focus on the clinical and pharmacological aspects of this compound. They do not delve into detailed spectroscopic characterization. For such data, it is advisable to consult specialized chemical literature or databases.

Q4: What kind of formulations have been explored for the sustained-release of this compound?

A5: One study investigated directly compressible hydrophilic poly(ethylene oxide) (PEO) matrices for the sustained-release of this compound. [] These matrices, containing varying amounts of PEO, were found to achieve controlled release profiles comparable to a commercially available sustained-release product.

Q5: How is this compound typically administered, and what is its bioavailability?

A6: While the excerpts don't explicitly mention the common routes of administration, one study compared the bioavailability of a controlled-release formulation and a solution of this compound. [] The study found a mean urinary recovery of approximately 30 mg for both formulations, suggesting comparable bioavailability.

Q6: Does food intake affect the pharmacokinetics of the controlled-release formulation?

A7: A study on a controlled-release formulation of this compound found that administration before or after meals did not significantly impact its steady-state concentrations. [] No drug accumulation was observed.

Q7: What analytical methods have been employed to determine this compound levels in biological samples?

A8: Researchers have utilized both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the analysis of this compound in plasma and urine. [, ] These methods offer varying levels of sensitivity, with GC achieving a quantitation limit of 20 ng/mL and HPLC demonstrating a lower limit of 37.5 ng/mL in plasma.

Q8: Has derivative spectrometry been explored for analyzing this compound in multi-component formulations?

A9: Yes, a study demonstrated the successful application of first and second-derivative spectrophotometry for directly determining this compound in a cough mixture containing two other active ingredients. [] This method showcases the potential of derivative spectrometry for analyzing complex pharmaceutical formulations without prior separation steps.

Q9: Are there reports of this compound misuse?

A10: Yes, several excerpts highlight concerns about the misuse of dihydrocodeine tartrate, particularly the proprietary form DF 118, among opiate addicts. [, , ] While evidence is largely anecdotal, these reports indicate a need for awareness and monitoring of potential misuse.

Q10: Has this compound been linked to inappropriate use in neonatal care?

A11: Unfortunately, some excerpts raise concerns about the use of dihydrocodeine tartrate (DF 118) in neonates with severe conditions. [, , ] It was reportedly prescribed to manage discomfort in infants deemed unlikely to survive, raising ethical considerations about end-of-life care practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.